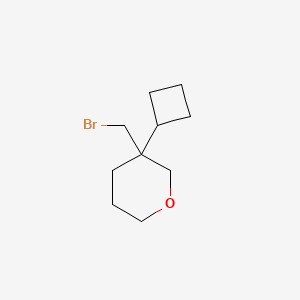![molecular formula C10H19NO2 B13200190 3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol is a complex organic compound characterized by a cyclopropyl group attached to an aminomethyl moiety, and a dimethyloxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst . The aminomethyl group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent . The final step involves the formation of the oxolan ring, which can be achieved through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Substituted cyclopropyl derivatives.
科学的研究の応用
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol has diverse applications in scientific research:
作用機序
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclopropyl ring can introduce strain into molecular structures, affecting their reactivity and stability. Additionally, the oxolan ring can participate in ring-opening reactions, leading to the formation of reactive intermediates.
類似化合物との比較
Similar Compounds
- 3-[1-(Aminomethyl)cyclopropyl]-4,5-dimethylbenzoic acid
- N-[1-(Aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[(1S)-2-(methylamino)-1-phenylethyl]benzamide
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol is unique due to its combination of a cyclopropyl group, an aminomethyl moiety, and a dimethyloxolan ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
3-[1-(aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-13-7-10(8,12)9(5-11)3-4-9/h12H,3-7,11H2,1-2H3 |
InChIキー |
RPHNPDPSSLJBCD-UHFFFAOYSA-N |
正規SMILES |
CC1(COCC1(C2(CC2)CN)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


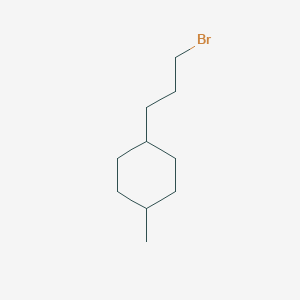
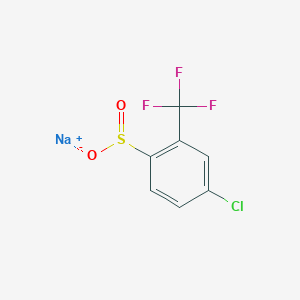
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
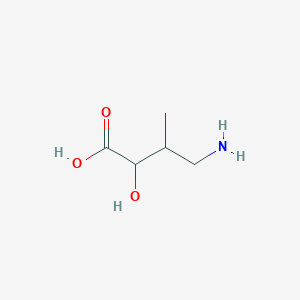
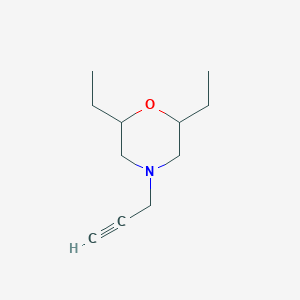
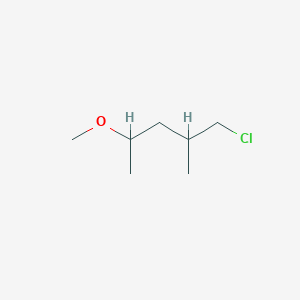
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
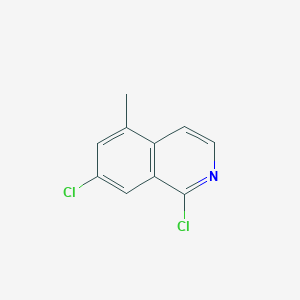
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
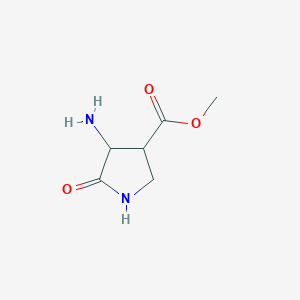
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
